molecular formula C12H14N2O3 B8296745 2-Nitro-6-pentyloxybenzonitrile

2-Nitro-6-pentyloxybenzonitrile

Cat. No.: B8296745
M. Wt: 234.25 g/mol
InChI Key: NHMLBGIBUOCWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-6-pentyloxybenzonitrile is a nitroaromatic compound featuring a benzonitrile core substituted with a nitro (-NO₂) group at the 2-position and a pentyloxy (-OCH₂CH₂CH₂CH₂CH₃) group at the 6-position. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro and nitrile groups and the electron-donating alkyl ether chain.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-nitro-6-pentoxybenzonitrile

InChI

InChI=1S/C12H14N2O3/c1-2-3-4-8-17-12-7-5-6-11(14(15)16)10(12)9-13/h5-7H,2-4,8H2,1H3

InChI Key

NHMLBGIBUOCWOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups differentiate it from related nitroaromatics:

  • Nitro group : Present in all compared compounds, but its position relative to other substituents modulates reactivity.
  • Pentyloxy group: Unlike amino (-NH₂) or shorter alkoxy groups, the pentyloxy chain enhances lipophilicity and may influence solubility in organic solvents.

Solubility and Preparation

Evidence indicates that structurally related nitro compounds (e.g., nitroanilines, nitrobenzene) are often prepared as solutions in methylene chloride:benzene at concentrations of 2,000 µg/mL for analytical or synthetic applications .

Data Table: Comparative Properties of Selected Nitroaromatics

Compound Name Functional Groups Molecular Formula Key Applications Solubility (Evidence-Based) Safety Precautions (Evidence-Based)
2-Nitro-6-pentyloxybenzonitrile Nitro, pentyloxy, nitrile C₁₂H₁₄N₂O₃ Research/Agrochemicals Likely high in CH₂Cl₂/PhH Assume similar to nitriles
6-Amino-5-nitropicolinonitrile Nitro, amino, nitrile C₇H₄N₄O₂ Pharmaceutical intermediates Not specified Requires medical consultation
2-Nitroaniline Nitro, amino C₆H₆N₂O₂ Dye synthesis 2,000 µg/mL in CH₂Cl₂:PhH Standard nitro compound handling
4-Nitrobenzonitrile Nitro, nitrile C₇H₄N₂O₂ Polymer precursors High in DMSO or DMF Avoid inhalation

Research Findings and Implications

  • Electronic Effects: The nitro group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to amino-substituted analogs. However, the pentyloxy group may counteract this effect locally, enabling regioselective reactions .
  • Stability : Nitriles are generally stable under acidic conditions but prone to hydrolysis in basic environments. The pentyloxy chain may sterically protect the nitrile group, enhancing stability .

Notes and Limitations

  • The evidence provided lacks direct data on this compound, necessitating extrapolation from structural analogs.
  • Further empirical studies are required to validate solubility, reactivity, and toxicity profiles.
  • Safety protocols should prioritize handling nitro and nitrile groups with caution, as outlined in comparable compounds .

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